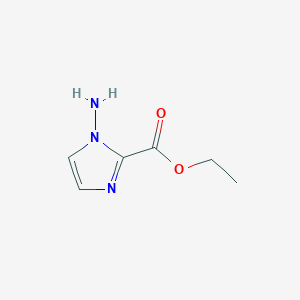

ethyl 1-amino-1H-imidazole-2-carboxylate

Description

Propriétés

IUPAC Name |

ethyl 1-aminoimidazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-2-11-6(10)5-8-3-4-9(5)7/h3-4H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUEWVPSSFIXDKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CN1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of Ethyl 1 Amino 1h Imidazole 2 Carboxylate

Reactions at the Imidazole (B134444) Ring System

The imidazole ring is an electron-rich aromatic system, which influences its susceptibility to various reagents. The presence of both an electron-donating amino group at N1 and an electron-withdrawing carboxylate group at C2 significantly impacts the regioselectivity and rate of reactions.

Electrophilic Substitution Reactions

In principle, electrophilic substitution (e.g., nitration, halogenation, sulfonation) would be directed to the C4 or C5 positions. The N1-amino group would direct incoming electrophiles to the C5 position (para-like), while the C2-carboxylate group would direct to the C4 position (meta-like). The outcome of such reactions would depend on the specific reaction conditions and the nature of the electrophile. However, specific experimental data on electrophilic substitution reactions for ethyl 1-amino-1H-imidazole-2-carboxylate are not extensively documented in publicly available literature.

Nucleophilic Reactions

Nucleophilic aromatic substitution on the electron-rich imidazole ring is generally challenging and requires the presence of strong electron-withdrawing groups and a suitable leaving group on the ring. nih.gov For ethyl 1-amino-1H-imidazole-2-carboxylate, which lacks a good leaving group at the ring carbon atoms, this type of reaction is not typically observed under standard conditions. The high electron density of the imidazole heterocycle makes it resistant to attack by nucleophiles. youtube.com

Transformations Involving the Carboxylate Ester Group

The ethyl carboxylate group at the C2 position is a versatile handle for derivatization and can undergo several classical ester transformations. These reactions are well-established for carboxylate esters on various heterocyclic scaffolds. nih.gov

| Reaction Type | Reagent(s) | Product | General Yield Range |

| Hydrolysis | Aqueous base (e.g., NaOH, KOH) followed by acidification | 1-Amino-1H-imidazole-2-carboxylic acid | 68-83% (by analogy) nih.gov |

| Hydrazinolysis | Hydrazine (B178648) monohydrate (N₂H₄·H₂O) in a solvent like ethanol (B145695) | 1-Amino-1H-imidazole-2-carbohydrazide | 58-76% (by analogy) nih.gov |

| Ammonolysis | Ammonia (B1221849) (NH₃) or an amine (RNH₂) | 1-Amino-1H-imidazole-2-carboxamide | Moderate to Good |

| Reduction | Strong reducing agents (e.g., Lithium aluminum hydride, LiAlH₄) | (1-Amino-1H-imidazol-2-yl)methanol | Good |

Yields are based on analogous reactions with 1,5-diaryl-1H-imidazole-4-carboxylate esters and may vary for the title compound. nih.gov

Hydrolysis: The ester can be readily saponified using aqueous base to yield the corresponding carboxylate salt, which upon acidic workup, provides 1-amino-1H-imidazole-2-carboxylic acid. nih.gov

Hydrazinolysis: Treatment with hydrazine hydrate, typically in a protic solvent like ethanol at reflux, converts the ester into the corresponding hydrazide, 1-amino-1H-imidazole-2-carbohydrazide. This derivative is a key intermediate for the synthesis of further heterocyclic systems. nih.gov

Ammonolysis: Similar to hydrazinolysis, reaction with ammonia or primary/secondary amines leads to the formation of the corresponding amides. This reaction may require elevated temperatures or the use of a catalyst. stackexchange.com

Reduction: The ester functionality can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent, yielding (1-amino-1H-imidazol-2-yl)methanol.

Reactivity of the N1-Amino Functionality

The N1-amino group behaves as a substituted hydrazine, rendering it both basic and nucleophilic. This functionality is a key site for transformations that can be used to build more complex molecular architectures.

The lone pair of electrons on the terminal nitrogen atom makes it susceptible to attack by various electrophiles:

Acylation: It can react with acyl chlorides or anhydrides to form N-acylamino (hydrazide) derivatives.

Condensation: It can condense with aldehydes and ketones to form the corresponding N-aminoimines (hydrazones).

Oxidation: The amino group can potentially be oxidized to form nitroso or nitro derivatives under specific conditions.

Formation of Advanced Imidazole-Fused Heterocycles

The unique arrangement of functional groups in ethyl 1-amino-1H-imidazole-2-carboxylate makes it a precursor for the synthesis of fused heterocyclic systems, particularly those containing a bridgehead nitrogen atom.

Synthesis of Tricyclic Quinoxalinone Derivatives

While direct synthesis of a tricyclic quinoxalinone from ethyl 1-amino-1H-imidazole-2-carboxylate is not explicitly detailed in the literature, a plausible synthetic route can be proposed based on established methodologies for quinoxalinone formation. organic-chemistry.orgnih.gov Quinoxalinones are often synthesized via the condensation of an o-phenylenediamine (B120857) with an α-ketoester.

A potential strategy to form a tricyclic system, such as an imidazo[1,2-a]quinoxalinone derivative, would involve a multi-step sequence. For instance, the N1-amino group of ethyl 1-amino-1H-imidazole-2-carboxylate could react with a suitably substituted benzene (B151609) derivative, such as an ortho-halobenzoyl chloride. The initial reaction would form an N-aroylamino intermediate. Subsequent intramolecular cyclization, potentially via a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction, could then form the fused quinoxalinone ring system. This type of cyclization strategy is a common method for constructing fused heterocycles. researchgate.net

Preparation of Imidazoindenopyrazinone Carboxylic Acid Derivatives

The synthesis of fused heterocyclic systems is a significant area of organic chemistry, aimed at creating novel molecular architectures with potential biological activities. Ethyl 1-amino-1H-imidazole-2-carboxylate can serve as a key building block for constructing such systems. One potential transformation is its use in the preparation of imidazo[4,5-b]indeno[1,2-e]pyrazin-4-one derivatives. This reaction would likely proceed through a condensation-cyclization sequence.

The proposed reaction involves the condensation of the 1-amino group of the imidazole with one of the ketone functionalities of a 1,2-dicarbonyl compound, such as a substituted ninhydrin (B49086) (1,2,3-indantrione) derivative. The adjacent hydrazone nitrogen could then react with the second carbonyl group, leading to the formation of the fused pyrazine (B50134) ring. The reaction is typically promoted by acid or heat. The ester group at the C-2 position of the imidazole starting material would be carried through into the final product, offering a handle for further modification, such as hydrolysis to the corresponding carboxylic acid.

Table 1: Hypothetical Reaction Conditions for Imidazoindenopyrazinone Synthesis

| Entry | Diketone Reactant | Solvent | Catalyst | Temperature (°C) | Product |

| 1 | Ninhydrin | Acetic Acid | None | 120 | Ethyl 4-oxo-4,10-dihydroimidazo[4,5-b]indeno[1,2-e]pyrazine-2-carboxylate |

| 2 | 5-Methoxy-ninhydrin | Ethanol | p-Toluenesulfonic acid | 80 | Ethyl 8-methoxy-4-oxo-4,10-dihydroimidazo[4,5-b]indeno[1,2-e]pyrazine-2-carboxylate |

| 3 | 5-Nitro-ninhydrin | Dimethylformamide (DMF) | Acetic Acid (catalytic) | 100 | Ethyl 8-nitro-4-oxo-4,10-dihydroimidazo[4,5-b]indeno[1,2-e]pyrazine-2-carboxylate |

Derivatization to N-Aminoimidazole Compounds

The 1-amino group of ethyl 1-amino-1H-imidazole-2-carboxylate is a primary amine and thus exhibits characteristic reactivity. A common and straightforward derivatization is its reaction with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orgresearchgate.netlibretexts.org This reaction is typically catalyzed by acid and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orglibretexts.org

The resulting N-alkylideneamino or N-arylideneamino derivatives are valuable intermediates. The formation of the C=N double bond extends the conjugation of the system and modifies the electronic properties of the molecule. This derivatization can be used to install a wide variety of substituents onto the N-1 position, depending on the choice of the aldehyde or ketone. The reaction is often reversible under acidic conditions through hydrolysis. libretexts.org

Table 2: Examples of Schiff Base Formation with Various Aldehydes

| Entry | Aldehyde | Solvent | Catalyst | Product Name |

| 1 | Benzaldehyde | Ethanol | Acetic Acid | Ethyl 1-(benzylideneamino)-1H-imidazole-2-carboxylate |

| 2 | 4-Nitrobenzaldehyde | Toluene | p-Toluenesulfonic acid | Ethyl 1-((4-nitrobenzylidene)amino)-1H-imidazole-2-carboxylate |

| 3 | 2-Furaldehyde | Methanol (B129727) | Hydrochloric Acid (catalytic) | Ethyl 1-((furan-2-ylmethylene)amino)-1H-imidazole-2-carboxylate |

| 4 | Cyclohexanecarboxaldehyde | Dichloromethane | None | Ethyl 1-((cyclohexylmethylene)amino)-1H-imidazole-2-carboxylate |

Functionalization for Building Block Applications in Organic Synthesis

The utility of ethyl 1-amino-1H-imidazole-2-carboxylate as a building block in organic synthesis stems from the presence of multiple reactive sites that can be selectively functionalized. Imidazole-based structures are considered "privileged scaffolds" in drug discovery due to their ability to interact with various biological targets. rsc.orgorganic-chemistry.org

Functionalization of the Ester Group: The ethyl carboxylate at the C-2 position is a versatile handle.

Hydrolysis: Basic or acidic hydrolysis converts the ester to the corresponding carboxylic acid. This introduces a new functional group that can participate in amide bond formation by coupling with amines.

Reduction: The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride, yielding (1-amino-1H-imidazol-2-yl)methanol. This alcohol can then be used in ether synthesis or oxidized to an aldehyde.

Transesterification: Reaction with other alcohols under appropriate conditions can exchange the ethyl group for other alkyl or aryl groups, modifying the solubility and steric properties of the molecule.

Functionalization of the N-Amino Group: Beyond Schiff base formation, the 1-amino group can undergo other transformations.

Acylation: Reaction with acyl chlorides or anhydrides yields N-acylamino imidazoles, which are stable amide derivatives.

Alkylation: The amino group can be alkylated, though controlling the degree of alkylation can be challenging.

Diazotization: Reaction with nitrous acid could potentially be used to replace the amino group, although this can sometimes lead to ring-opening or rearrangement reactions in sensitive heterocyclic systems.

Functionalization of the Imidazole Ring: The imidazole ring itself can be a site for further substitution, allowing for the introduction of additional diversity.

C-H Activation/Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds. The C-4 and C-5 positions on the imidazole ring could potentially be targeted for halogenation, nitration, or metal-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. The specific regioselectivity of these reactions would be influenced by the directing effects of the existing amino and ester substituents.

The strategic combination of these transformations allows for the generation of a large library of diverse molecules from a single, versatile starting material.

Spectroscopic and Structural Elucidation of Ethyl 1 Amino 1h Imidazole 2 Carboxylate and Analogous Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Analysis of ¹H, ¹³C, and two-dimensional NMR spectra provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

The ¹H NMR spectrum of ethyl 1-amino-1H-imidazole-2-carboxylate is expected to show distinct signals corresponding to each unique proton environment. The ethyl ester group characteristically presents as a triplet and a quartet due to spin-spin coupling. The protons on the imidazole (B134444) ring appear as distinct singlets or doublets, and the amino protons typically appear as a broad singlet.

The anticipated signals are:

Ethyl Protons (-CH₂CH₃): A quartet around δ 4.2-4.4 ppm corresponding to the methylene (B1212753) protons (-OCH₂) coupled to the adjacent methyl group, and a triplet around δ 1.2-1.4 ppm for the methyl protons (-CH₃) coupled to the methylene group. In an analogous compound, ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, these signals for the ethyl group were observed at 4.35 ppm (quartet) and 1.36 ppm (triplet). semanticscholar.org

Imidazole Ring Protons (H-4 and H-5): Two signals in the aromatic region, typically between δ 7.0 and 8.0 ppm. Their exact chemical shifts are influenced by the electronic effects of the amino and carboxylate substituents. For the parent compound, imidazole, these protons resonate around 7.13 and 7.73 ppm.

Amino Protons (-NH₂): A broad singlet whose chemical shift can vary significantly depending on solvent, concentration, and temperature. This signal is often found in the range of δ 3.5-5.0 ppm and can exchange with deuterium (B1214612) oxide (D₂O), leading to its disappearance from the spectrum.

| Proton Group | Expected Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| -OCH₂CH₃ | ~ 1.2 - 1.4 | Triplet (t) | Coupled to -OCH₂- protons. |

| -OCH₂CH₃ | ~ 4.2 - 4.4 | Quartet (q) | Coupled to -CH₃ protons. |

| Imidazole H-4/H-5 | ~ 7.0 - 8.0 | Singlet (s) or Doublet (d) | Position dependent on substitution pattern. |

| -NH₂ | ~ 3.5 - 5.0 (variable) | Broad Singlet (br s) | D₂O exchangeable. |

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For ethyl 1-amino-1H-imidazole-2-carboxylate, six distinct signals are expected. In analogous 1,5-diaryl-1H-imidazole-4-carboxylate systems, the methine, methylene, and methyl carbons of the ethyl ester and imidazole ring have been observed at approximately 137, 60, and 14 ppm, respectively.

The expected carbon signals are:

Ester Carbonyl (C=O): A signal in the downfield region, typically around δ 160-165 ppm.

Imidazole Ring Carbons (C-2, C-4, C-5): Three signals in the range of δ 115-150 ppm. The carbon bearing the carboxylate group (C-2) would be distinct from the C-4 and C-5 carbons. In imidazole-2-carboxaldehyde, a related structure, the C-2, C-4, and C-5 carbons appear around 145.6, 122.7, and 131.9 ppm, respectively. researchgate.net

Ethyl Group Carbons (-OCH₂CH₃): A signal for the methylene carbon (-OCH₂) around δ 60-62 ppm and a signal for the terminal methyl carbon (-CH₃) in the upfield region, around δ 14-15 ppm.

| Carbon Group | Expected Chemical Shift (ppm) |

|---|---|

| C=O (Ester) | ~ 160 - 165 |

| C-2 (Imidazole) | ~ 140 - 150 |

| C-4 / C-5 (Imidazole) | ~ 115 - 135 |

| -OCH₂CH₃ | ~ 60 - 62 |

| -OCH₂CH₃ | ~ 14 - 15 |

Two-dimensional NMR techniques are essential for confirming the assignments made from 1D spectra by revealing correlations between nuclei. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For ethyl 1-amino-1H-imidazole-2-carboxylate, a key cross-peak would be observed between the methylene quartet (δ ~4.3 ppm) and the methyl triplet (δ ~1.3 ppm) of the ethyl group, confirming their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps proton signals to the carbon atoms to which they are directly attached. sdsu.edu It would show correlations between the imidazole H-4 and H-5 protons and their respective carbons (C-4 and C-5), as well as correlations for the ethyl group: the -OCH₂- protons to the -OCH₂- carbon and the -CH₃ protons to the -CH₃ carbon. This technique is invaluable for definitively assigning the carbon signals of the imidazole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. For ethyl 1-amino-1H-imidazole-2-carboxylate (C₆H₉N₃O₂), the calculated monoisotopic mass is 155.0695 Da. High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass.

Predicted mass spectrometry data indicates the detection of several adducts in electrospray ionization (ESI) mode:

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 156.0768 |

| [M+Na]⁺ | 178.0587 |

| [M+K]⁺ | 194.0326 |

| [M-H]⁻ | 154.0622 |

The fragmentation pattern in tandem MS (MS/MS) would provide further structural proof. Common fragmentation pathways for esters include the loss of the ethoxy group (-OC₂H₅, 45 Da) or the loss of ethylene (B1197577) via McLafferty rearrangement if applicable.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy probes the functional groups present in a molecule. The IR and Raman spectra provide complementary information on the molecular vibrations.

Key expected vibrational frequencies include:

N-H Stretching: The primary amino (-NH₂) group should exhibit two distinct stretching bands in the region of 3500-3300 cm⁻¹, corresponding to asymmetric and symmetric vibrations.

C-H Stretching: Aromatic C-H stretches for the imidazole ring are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will appear just below 3000 cm⁻¹.

C=O Stretching: A very strong and sharp absorption band characteristic of the ester carbonyl group is expected in the range of 1725-1700 cm⁻¹. In the analog ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, this band was observed at 1701 cm⁻¹. semanticscholar.org

C=N and C=C Stretching: The imidazole ring will produce several bands in the 1650-1450 cm⁻¹ region due to the stretching of C=N and C=C bonds.

N-H Bending: The scissoring motion of the -NH₂ group typically results in a band around 1650-1580 cm⁻¹.

C-O Stretching: Two C-O stretching bands are expected for the ester group, typically in the 1300-1000 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| -NH₂ | N-H Stretch | ~ 3500 - 3300 | Medium |

| C-H (Imidazole) | C-H Stretch | ~ 3150 - 3050 | Medium-Weak |

| C-H (Ethyl) | C-H Stretch | ~ 2980 - 2850 | Medium |

| C=O (Ester) | C=O Stretch | ~ 1725 - 1700 | Strong |

| C=N, C=C (Ring) | Ring Stretch | ~ 1650 - 1450 | Medium-Variable |

| -NH₂ | N-H Bend | ~ 1650 - 1580 | Medium |

| C-O (Ester) | C-O Stretch | ~ 1300 - 1000 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of ethyl 1-amino-1H-imidazole-2-carboxylate is expected to be dominated by π → π* transitions associated with the imidazole ring, which contains a conjugated system of double bonds. The parent imidazole molecule exhibits an absorption maximum (λmax) around 210 nm. nist.gov The presence of the amino and carboxylate substituents on the ring is expected to cause a bathochromic (red) shift to a longer wavelength. For instance, the more complex analog ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate shows a λmax at 326 nm in acetonitrile. semanticscholar.org Therefore, it is reasonable to predict that the λmax for the title compound will fall in the 220-280 nm range, depending on the solvent used.

Chromatographic Techniques for Compound Characterization and Purity Assessment

The characterization and assessment of purity for synthesized chemical entities like ethyl 1-amino-1H-imidazole-2-carboxylate are critically dependent on analytical chromatography. These techniques separate components of a mixture, allowing for their identification, quantification, and the verification of sample purity. The choice of method is dictated by the physicochemical properties of the analyte, such as polarity, volatility, and thermal stability. For imidazole derivatives, which often possess polar functional groups, a range of chromatographic methods are employed.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of moderately polar and non-volatile compounds, making it well-suited for ethyl 1-amino-1H-imidazole-2-carboxylate and its analogs. The method's versatility allows for the separation, identification, and quantification of the main compound and any potential impurities.

Reversed-phase HPLC is the most common mode used for imidazole derivatives. nih.govnih.gov In this setup, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase, typically a mixture of water or an aqueous buffer and an organic solvent such as methanol (B129727) or acetonitrile. nih.govwiley.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More polar compounds have less affinity for the nonpolar column and elute earlier, while less polar compounds are retained longer.

For imidazole-containing molecules, the pH of the mobile phase can be a critical parameter to control peak shape and retention time, as the basic nitrogen atoms in the imidazole ring can interact with the stationary phase. The addition of modifiers like formic acid or ammonium (B1175870) formate (B1220265) to the mobile phase is common practice to ensure good chromatography. wiley.com Detection is typically achieved using a UV detector, as the imidazole ring system possesses a chromophore that absorbs light in the UV spectrum. researchgate.net The purity of a sample is assessed by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Interactive Table: Typical HPLC Conditions for Imidazole Derivatives

| Parameter | Condition | Rationale/Reference |

| Column | Reversed-Phase C8 or C18 | Effective for retaining and separating moderately polar organic molecules. nih.gov |

| Mobile Phase | Methanol/Water or Acetonitrile/Water | Provides a polar medium for elution in reversed-phase chromatography. nih.govwiley.com |

| pH Modifier | Formic Acid (0.1%) or Ammonium Formate | Improves peak shape and controls ionization of basic imidazole nitrogens. wiley.com |

| Flow Rate | 0.4 - 1.0 mL/min | Standard flow rates for analytical scale HPLC, balancing analysis time and resolution. wiley.comresearchgate.net |

| Detection | UV at ~230-300 nm | The imidazole ring and conjugated systems absorb UV light, allowing for sensitive detection. nih.govresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, its application to compounds like ethyl 1-amino-1H-imidazole-2-carboxylate presents challenges. GC requires analytes to be volatile and thermally stable enough to be vaporized without decomposition. The target compound, with its polar amino and carboxylate groups, is not inherently volatile.

Direct GC-MS analysis is therefore often not feasible. To overcome this limitation, derivatization is typically required. gdut.edu.cn This process involves chemically modifying the analyte to increase its volatility and thermal stability. For compounds with active hydrogens, such as on the amino group (NH2) of the target molecule, silylation is a common derivatization technique. Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens with nonpolar silyl (B83357) groups, making the resulting derivative suitable for GC analysis.

Interactive Table: GC-MS Data for the Analogous Compound Ethyl 1H-imidazole-2-carboxylate

| Parameter | Value | Reference |

| Molecular Weight | 140.14 g/mol | nih.gov |

| Precursor m/z ([M+H]+) | 141.0659 | nih.gov |

| Top Peak (m/z) | 68 | nih.gov |

| 2nd Highest Peak (m/z) | 96 | nih.gov |

| 3rd Highest Peak (m/z) | 95 | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) represents a synergistic combination of HPLC and mass spectrometry, making it an exceptionally powerful tool for the analysis of polar, non-volatile, and thermally labile compounds like ethyl 1-amino-1H-imidazole-2-carboxylate. rsc.org This technique circumvents the need for derivatization that is often required in GC-MS. gdut.edu.cn

The analysis begins with the separation of the sample components using liquid chromatography, under conditions similar to those described for HPLC. The eluent from the LC column is then introduced into the mass spectrometer through an interface, most commonly an electrospray ionization (ESI) source. ESI is a soft ionization technique that generates charged molecular ions from the analyte in solution, typically protonated molecules ([M+H]+) in positive ion mode, which is suitable for nitrogen-containing compounds. nih.gov

The mass spectrometer then separates these ions based on their mass-to-charge ratio, providing not only the molecular weight of the compound with high accuracy but also structural information through fragmentation analysis (tandem mass spectrometry, or MS/MS). nih.govmdpi.com In MS/MS, the parent ion of the target compound is selected and fragmented, and the resulting daughter ions create a unique fingerprint that confirms the compound's identity. LC-MS is highly sensitive and specific, allowing for the detection and quantification of the target compound and impurities even at very low concentrations. nih.gov

Interactive Table: Typical LC-MS Conditions for Imidazole Analog Analysis

| Parameter | Condition | Rationale/Reference |

| LC System | HPLC or UHPLC | Provides the initial separation of the sample mixture. wiley.com |

| Column | Reversed-Phase C18 | Standard for separating a wide range of polar and nonpolar analytes. nih.gov |

| Mobile Phase | Acetonitrile/Water with 10mM Ammonium Acetate | Volatile buffer is compatible with MS detection and aids in ionization. nih.gov |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Efficiently ionizes polar, nitrogen-containing compounds to form [M+H]+ ions. nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high sensitivity and specificity for quantitative analysis. nih.gov |

Theoretical and Computational Investigations of Ethyl 1 Amino 1h Imidazole 2 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for predicting the molecular structure, stability, and reactivity of chemical compounds.

Density Functional Theory (DFT) and Hartree-Fock (HF) Methods for Geometry Optimization

Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most common ab initio methods used to determine the most stable three-dimensional structure of a molecule, known as its optimized geometry. These calculations determine bond lengths, bond angles, and dihedral angles by finding the minimum energy conformation of the molecule.

For similar imidazole (B134444) derivatives, geometry optimization is typically performed using DFT with functionals like B3LYP, often paired with a basis set such as 6-31G(d) or 6-311++G(d,p). researchgate.net The HF method is also used, though DFT methods that include electron correlation often provide results that are in better agreement with experimental data. researchgate.net For ethyl 1-amino-1H-imidazole-2-carboxylate, these calculations would predict the precise spatial arrangement of its atoms, providing the foundational data for all other computational analyses.

Table 1: Predicted Geometrical Parameters for Ethyl 1-amino-1H-imidazole-2-carboxylate Specific calculated data for this compound is not available in the reviewed literature. The table below is illustrative of typical results from such a study.

| Parameter | Method / Basis Set | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | ||

| N1-C2 | DFT/B3LYP/6-311G(d,p) | Data not available |

| C2-N3 | DFT/B3LYP/6-311G(d,p) | Data not available |

| N1-N(amino) | DFT/B3LYP/6-311G(d,p) | Data not available |

| C2-C(carbonyl) | DFT/B3LYP/6-311G(d,p) | Data not available |

| **Bond Angles (°) ** | ||

| N1-C2-N3 | DFT/B3LYP/6-311G(d,p) | Data not available |

| C5-N1-C2 | DFT/B3LYP/6-311G(d,p) | Data not available |

Vibrational Frequency Calculations and Spectral Prediction

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum and to predict its infrared (IR) and Raman spectra. These calculations simulate the vibrational modes of the molecule, which correspond to the absorption peaks in experimental spectra. researchgate.net

For related benzimidazole (B57391) compounds, DFT (B3LYP) and HF methods have been successfully used to calculate vibrational frequencies. researchgate.netresearchgate.net The calculated frequencies are often scaled by a specific factor to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental FT-IR and FT-Raman spectra. researchgate.net Such an analysis for ethyl 1-amino-1H-imidazole-2-carboxylate would help in assigning the characteristic vibrational bands for its functional groups, such as the N-H stretching of the amino group, C=O stretching of the ester, and the vibrations of the imidazole ring.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. acs.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO : Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a key indicator of molecular stability and reactivity. irjweb.comnankai.edu.cn A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. acs.orgirjweb.com Conversely, a small energy gap suggests the molecule is more reactive and polarizable. researchgate.net For ethyl 1-amino-1H-imidazole-2-carboxylate, FMO analysis would reveal its electronic stability and potential sites for electrophilic and nucleophilic attack.

Table 2: Frontier Molecular Orbital Energies Specific calculated data for ethyl 1-amino-1H-imidazole-2-carboxylate is not available in the reviewed literature. The table below illustrates the typical parameters obtained.

| Parameter | Method / Basis Set | Energy (eV) |

|---|---|---|

| EHOMO | DFT/B3LYP/6-311G(d,p) | Data not available |

| ELUMO | DFT/B3LYP/6-311G(d,p) | Data not available |

| Energy Gap (ΔE) | DFT/B3LYP/6-311G(d,p) | Data not available |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

This analysis is used to understand hyperconjugative and conjugative interactions. For ethyl 1-amino-1H-imidazole-2-carboxylate, NBO analysis would elucidate the delocalization of lone pair electrons from the nitrogen and oxygen atoms and the π-electrons of the imidazole ring, providing insight into the molecule's electronic structure and stability.

Electron Localization Function (ELF) and Local Orbital Locator (LOL) Studies

The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are topological analyses that provide a visual representation of electron localization in a molecule. They are used to identify regions corresponding to core electrons, covalent bonds, and lone pairs. ELF and LOL studies offer a chemically intuitive picture of bonding that complements orbital-based analyses like NBO. While detailed ELF and LOL studies for the specific title compound are not available, this methodology is a standard approach in computational chemistry to visualize and understand chemical bonding patterns.

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). researchgate.net The simulation predicts the binding affinity and interaction patterns, such as hydrogen bonds and hydrophobic interactions, between the ligand and the receptor's active site. scielo.br

Imidazole-containing compounds are known to interact with a wide range of biological targets. researchgate.net For instance, various imidazole derivatives have been docked against targets like carbonic anhydrase II and β-tubulin to explore their inhibitory potential. researchgate.netscielo.br A molecular docking study of ethyl 1-amino-1H-imidazole-2-carboxylate against relevant biological targets could help predict its potential pharmacological activity by identifying key binding interactions and estimating its binding energy (docking score).

Table 3: Illustrative Molecular Docking Results No specific molecular docking studies for ethyl 1-amino-1H-imidazole-2-carboxylate were found in the reviewed literature. This table is a template for typical results.

| Biological Target | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |

|---|---|---|---|

| e.g., Carbonic Anhydrase II | Data not available | Data not available | Data not available |

| e.g., β-tubulin | Data not available | Data not available | Data not available |

Prediction of Chemical Reactivity Parameters

Theoretical and computational chemistry serve as powerful tools for predicting the chemical reactivity of molecules. By employing methods such as Density Functional Theory (DFT), it is possible to calculate a variety of parameters that offer insights into a molecule's stability, reactivity, and potential interaction with other chemical species. nih.govacs.org For ethyl 1-amino-1H-imidazole-2-carboxylate, these computational investigations are crucial for understanding its electronic structure and predicting its behavior in chemical reactions.

The foundation of these predictions often lies in the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of the molecule's chemical stability and reactivity. irjweb.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. irjweb.com

From the energies of the HOMO and LUMO, several global reactivity descriptors can be derived. These parameters provide a quantitative measure of different aspects of a molecule's reactivity.

Key Chemical Reactivity Parameters:

Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when a molecule accepts an electron. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): A measure of the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance of a molecule to a change in its electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. irjweb.com

Global Softness (S): The reciprocal of chemical hardness (S = 1 / η). It indicates the capacity of a molecule to receive electrons.

Global Electrophilicity Index (ω): An index that measures the propensity of a species to accept electrons. It is calculated as ω = χ² / (2η).

Chemical Potential (μ): The negative of electronegativity (μ = -χ). It represents the escaping tendency of electrons from an equilibrium system.

Computational studies on imidazole derivatives provide valuable data on these reactivity parameters. irjweb.com For instance, a study on an N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine using DFT at the B3LYP/6-311G(d,p) level of theory yielded specific values for its frontier orbital energies. irjweb.com The HOMO energy was calculated to be -6.2967 eV and the LUMO energy was 1.8096 eV, resulting in a HOMO-LUMO energy gap of 4.4871 eV. irjweb.com This relatively large gap suggests a high stability for the molecule. irjweb.com

The distribution of Mulliken atomic charges, another important output of computational analysis, reveals the charge distribution across the molecule and helps in identifying the electrophilic and nucleophilic sites. irjweb.com In the aforementioned imidazole derivative, nitrogen atoms were found to have more negative charges, indicating their role as electron acceptors, while certain carbon atoms exhibited more positive charges. irjweb.com

While specific computational data for ethyl 1-amino-1H-imidazole-2-carboxylate is not detailed in the available literature, the established methodologies and the findings for structurally related imidazole compounds provide a strong framework for predicting its chemical reactivity. Such theoretical investigations are instrumental in the rational design of new molecules with desired chemical properties and for understanding their potential biological activities. irjweb.comnbinno.com

Interactive Data Tables

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.2967 |

| ELUMO | 1.8096 |

| Energy Gap (ΔE) | 4.4871 |

| Atom | Charge (e) |

|---|---|

| N11 | -0.2630 |

| N12 | -0.2630 |

| N13 | -0.2630 |

| C1 | 0.2630 |

Advanced Applications in Medicinal Chemistry and Chemical Biology Mechanistic Focus

Design and Synthesis as Synthetic Intermediates for Bioactive Scaffolds

The strategic use of ethyl 1-amino-1H-imidazole-2-carboxylate as a precursor is evident in the development of several classes of therapeutic and research compounds. Its structure provides a key foundation for building molecules that can precisely target enzymes and nucleic acids involved in disease processes.

Ethyl 1-amino-1H-imidazole-2-carboxylate is a key intermediate in the synthesis of potent inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1). PARP-1 is a critical enzyme in the base excision repair (BER) pathway for single-strand DNA breaks. nih.gov Inhibiting PARP-1 has become a successful strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality. nih.gov

The design of PARP-1 inhibitors often mimics the nicotinamide (B372718) moiety of the enzyme's natural substrate, NAD+. nih.gov Imidazole-based scaffolds, derived from intermediates like ethyl 1-amino-1H-imidazole-2-carboxylate, are used to construct the core of these inhibitors. The synthesis involves modifying the imidazole (B134444) structure to create complex benzimidazole (B57391) carboxamides and related heterocyclic systems. researchgate.netnih.govnih.gov These modifications are designed to optimize interactions with the PARP-1 active site, particularly forming hydrogen bonds with key amino acid residues like Gly-863 and Ser-904, and engaging in π-π stacking with Tyr-907. nih.gov The resulting compounds have shown significant potency in both enzymatic and cellular assays. nih.gov

| Compound | Target | IC50 (Enzymatic Assay) | Cellular Activity (Cell Line) | Reference |

|---|---|---|---|---|

| Compound 14p (furan ring-substituted) | PARP-1 | 0.023 µM | IC50 = 43.56 µM (MDA-MB-436) | nih.gov |

| Compound 5cj | PARP-1/PARP-2 | ~4 nM | IC50 = 17.4 µM (MDA-MB-436) | nih.gov |

| Compound 5cp | PARP-1/PARP-2 | ~4 nM | IC50 = 15.5 µM (CAPAN-1) | nih.gov |

| Olaparib (Reference) | PARP-1 | - | - | nih.govnih.gov |

| Veliparib (Reference) | PARP-1/PARP-2 | ~4 nM | - | nih.gov |

The imidazole framework is integral to the development of antagonists for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission in the central nervous system. nih.govnih.gov Overactivation of AMPA receptors is implicated in neurological conditions such as epilepsy. Ethyl 1-amino-1H-imidazole-2-carboxylate can serve as a starting point for synthesizing more complex heterocyclic systems, like quinoxalinediones, which are potent and selective AMPA receptor antagonists. nih.gov

The synthesis involves incorporating the imidazole moiety into a larger scaffold that can effectively block the AMPA receptor's binding site. Structure-activity relationship (SAR) studies of these compounds have revealed that specific substitutions on the imidazole and the larger quinoxalinedione (B3055175) nucleus are critical for high-affinity binding. For instance, the introduction of a hydroxyl group at a specific position on the quinoxalinedione core can significantly enhance binding affinity. nih.gov The resulting antagonist, 1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)-quinoxalinedione, demonstrated a high affinity for the AMPA receptor with a Ki value of 0.021 µM and over 100-fold selectivity compared to the NMDA receptor. nih.gov

Ethyl 1-amino-1H-imidazole-2-carboxylate is a fundamental building block in the solid-phase synthesis of pyrrole-imidazole polyamides. caltech.edu These synthetic oligomers are designed to bind to the minor groove of double-stranded DNA with high affinity and sequence specificity, making them powerful tools for regulating gene expression and for DNA imaging applications. nih.govcore.ac.uk

The synthesis involves the sequential coupling of N-methylpyrrole and N-methylimidazole amino acid monomers onto a solid support. caltech.edunih.gov The imidazole unit, derived from precursors like ethyl 1-amino-1H-imidazole-2-carboxylate, is crucial for recognizing G•C base pairs in the DNA sequence. caltech.edu The pairing rules dictate that an imidazole/pyrrole pair in the polyamide structure targets a G•C base pair, while a pyrrole/imidazole pair targets a C•G base pair. caltech.edu This modular approach allows for the design of polyamides that can target specific DNA sequences. The development of efficient solid-phase synthesis protocols has made these complex molecules more accessible for biological research. caltech.edunih.gov

The emergence of bacterial resistance to β-lactam antibiotics, including last-resort carbapenems, is a major global health threat. One key resistance mechanism is the production of metallo-β-lactamases (MBLs), which are zinc-dependent enzymes that hydrolyze the β-lactam ring. researchgate.netnih.gov There are currently no clinically approved MBL inhibitors. nih.govnih.gov

1H-imidazole-2-carboxylic acid derivatives, which can be synthesized from precursors like ethyl 1-amino-1H-imidazole-2-carboxylate, have been identified as a promising class of MBL inhibitors. nih.gov Structure-guided optimization of these compounds has led to potent inhibitors of Class B1 MBLs, such as the Verona Integron-encoded MBLs (VIMs). nih.gov The imidazole core acts as a key pharmacophore that can interact with the zinc ions in the MBL active site. nih.gov By modifying the substituents at the 1-position of the imidazole ring, researchers have been able to enhance interactions with flexible active site loops, improving inhibitory potency and enabling synergistic activity with antibiotics like meropenem (B701) against resistant bacterial strains. nih.govacs.org

| Inhibitor Class | Target Enzyme Class | Mechanism of Action | Key Structural Feature | Reference |

|---|---|---|---|---|

| 1H-imidazole-2-carboxylic acid (ICA) derivatives | Class B1 MBLs (e.g., VIMs) | Interaction with active-site flexible loops | Substituents at ICA 1-position | nih.gov |

| N-Sulfamoylpyrrole-2-carboxylates (NSPCs) | Class B1 MBLs (e.g., NDM-1) | Displacement of dizinc (B1255464) bridging hydroxide/water | N-sulfamoyl NH2 group | nih.govacs.org |

Mechanistic Investigations of Biological Interactions (In Vitro and Computational Studies)

Understanding how molecules derived from ethyl 1-amino-1H-imidazole-2-carboxylate interact with their biological targets is crucial for designing more effective therapeutic agents. In vitro and computational studies provide detailed insights into these enzyme-inhibitor interactions at the molecular level.

Imidazole-containing compounds have been investigated as inhibitors of various signaling enzymes, including phosphodiesterases (PDEs) and guanylate cyclase (GC).

Phosphodiesterase (PDE) Inhibition: While specific studies on ethyl 1-amino-1H-imidazole-2-carboxylate derivatives targeting Phosphodiesterase-3 (PDE3) are not prominent, related benzimidazole structures have been identified as potent inhibitors of other PDE isoforms, such as PDE10A. nih.govresearchgate.net Mechanistic studies on these related compounds show that the imidazole or benzimidazole core serves as a scaffold. Optimization of substituents on this core allows the molecule to fit into the enzyme's active site, leading to competitive inhibition. nih.gov

Guanylate Cyclase (GC) Inhibition: The mechanism of soluble guanylate cyclase (sGC) inhibition has been studied using compounds that, while not direct derivatives, share heterocyclic features. The inhibitor 1H- nih.govcaltech.edunih.govoxadiazolo-[4,3-a]quinoxalin-1-one (ODQ) is a widely used tool to study the role of sGC. nih.gov Mechanistic studies have shown that ODQ does not directly block the catalytic site but instead acts by oxidizing the enzyme's ferrous heme cofactor to its ferric state. nih.gov This oxidation prevents the enzyme from being activated by its natural stimulator, nitric oxide (NO), thereby inhibiting its activity. This mode of action highlights an indirect but highly effective inhibition mechanism that is dependent on the redox state of the enzyme's prosthetic group. nih.gov

Interactions with Fungal Lanosterol (B1674476) 14α-demethylase (Antifungal Context)

While specific studies detailing the direct interaction of ethyl 1-amino-1H-imidazole-2-carboxylate with fungal lanosterol 14α-demethylase (CYP51) are not extensively available, the broader class of imidazole-containing compounds is well-established for its antifungal properties, which are often mediated through the inhibition of this crucial enzyme. Lanosterol 14α-demethylase is a key enzyme in the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death.

The proposed mechanism for many imidazole-based antifungals involves the coordination of the sp2-hybridized nitrogen atom in the imidazole ring to the heme iron atom in the active site of CYP51. This interaction prevents the binding and demethylation of the natural substrate, lanosterol.

In a study on novel imidazole derivatives with hydrophobic substituents, researchers found that these compounds exhibited both cell membrane damaging activity and inhibition of ergosterol biosynthesis. nih.gov Another study on 5-aminoimidazole-4-carbohydrazonamide derivatives demonstrated that their antifungal activity against Candida species is associated with the induction of oxidative stress through the production of reactive oxygen species (ROS). nih.govresearchgate.net

Although direct evidence is lacking for ethyl 1-amino-1H-imidazole-2-carboxylate, its structural similarity to known imidazole antifungals suggests a potential for similar mechanisms of action. The presence of the imidazole core is a key pharmacophoric feature for CYP51 inhibition.

| Compound Class | Mechanism of Action | Target Organism | Key Findings |

|---|---|---|---|

| Imidazole derivatives with hydrophobic substituents | Cell membrane damage, Ergosterol biosynthesis inhibition | Dermatophytes and pathogenic yeasts | A geranyl derivative showed the highest in vivo fungicidal activity. nih.gov |

| 5-Aminoimidazole-4-carbohydrazonamide derivatives | Induction of oxidative stress (ROS production) | Candida albicans, Candida krusei | Activity confirmed against clinical isolates, including fluconazole-resistant strains. nih.govresearchgate.net |

Sirtuin Inhibition Mechanisms (e.g., Sirt6 via In Silico and Protein Expression Studies)

Sirtuins, a class of NAD+-dependent histone deacetylases, have emerged as important therapeutic targets in various diseases, including cancer. The inhibition of specific sirtuin isoforms, such as SIRT6, is a promising strategy for anticancer drug development. While direct studies on ethyl 1-amino-1H-imidazole-2-carboxylate are limited, research on structurally related imidazole derivatives provides valuable insights into their potential as sirtuin inhibitors.

A study on the imidazole derivative, Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate, demonstrated its inhibitory effect on SIRT6 in non-small cell lung cancer (NSCLC) cell lines. nih.gov The study showed that this compound downregulated the gene and protein expression of SIRT6. nih.gov The half-maximal inhibitory concentration (IC50) was determined to be 250 µM in A549 cells and 300 µM in NCI-H460 cells. nih.gov This inhibition of SIRT6 was linked to the disruption of the Nrf2/Keap1 signaling pathway, leading to oxidative stress and apoptosis in cancer cells. nih.gov In silico and in vitro analyses of this compound suggested it to be a potential inhibitor of Class III HDACs, with a particular effect on nuclear sirtuins like SIRT1 and SIRT6, as well as cytosolic SIRT2. frontiersin.org

Furthermore, studies on benzimidazole-5-carboxylate derivatives have identified them as a novel class of sirtuin inhibitors. rsc.orgnih.gov One compound, BZD9Q1, was identified as a pan-SIRT1–3 inhibitor and demonstrated potent antiproliferative activity against oral squamous cell carcinoma cells. nih.gov Docking analysis of another benzimidazole derivative, compound 4j, into SIRT2 suggested that its interaction with the receptor was primarily due to hydrogen bonding and π-π stacking interactions. nih.gov These findings underscore the potential of the imidazole and benzimidazole carboxylate scaffolds in designing sirtuin inhibitors. Molecular docking studies have suggested that imidazole derivatives can bind strongly to the catalytic domain of SIRT1, similar to known inhibitors. functmaterials.org.ua

| Compound | Target Sirtuin(s) | Cell Line(s) | Key Findings |

|---|---|---|---|

| Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate | SIRT6, SIRT1, SIRT2 | A549, NCI-H460 (NSCLC) | Downregulated SIRT6 expression; IC50 of 250-300 µM. nih.gov |

| BZD9Q1 (a benzimidazole-5-carboxylate derivative) | SIRT1, SIRT2, SIRT3 | Oral squamous cell carcinoma cells | Acted as a pan-SIRT1–3 inhibitor with potent antiproliferative activity. nih.gov |

| Compound 4j (a benzimidazole derivative) | SIRT1, SIRT2 | HCT-116, MDA-MB-468, CCRF-CEM | IC50 of 54.21 µM for SIRT1 and 26.85 µM for SIRT2. nih.gov |

Structure-Activity Relationship (SAR) Studies of Imidazole Carboxylate Scaffolds

The imidazole ring is a versatile scaffold in drug design due to its unique physicochemical properties and its ability to engage in various biological interactions. researchgate.net Structure-activity relationship (SAR) studies of imidazole and its derivatives have revealed key molecular features that influence their biological activity. researchgate.net

For antifungal activity, SAR studies on imidazole derivatives have highlighted the importance of a hydrophobic substituent. In one study, the introduction of an isoprenoid-derived hydrophobic group led to improved fungicidal activity. nih.gov This suggests that modifications to the ethyl group or the amino group of ethyl 1-amino-1H-imidazole-2-carboxylate with larger, lipophilic moieties could enhance its antifungal potential.

In the context of sirtuin inhibition, the SAR of imidazole derivatives is still an evolving field. However, studies on benzimidazole-based sirtuin inhibitors have provided some initial insights. For instance, the nature and position of substituents on the benzimidazole ring have been shown to be critical for inhibitory activity and selectivity against different sirtuin isoforms. The development of benzimidazole mono-peptides and amino-acid derived 5-pyrazolyl methylidene rhodanine (B49660) carboxylic acid as SIRT1 inhibitors highlights the importance of the substituents in achieving potent inhibition. chemrxiv.org

The imidazole scaffold offers multiple sites for chemical modification, allowing for the fine-tuning of pharmacological properties. researchgate.net The electronic distribution within the imidazole ring plays a significant role in receptor binding affinity. researchgate.net Advanced computational methods and crystal structure analyses are crucial tools in guiding the rational design of new imidazole-based therapeutic agents. researchgate.net While specific SAR data for the 1-amino-1H-imidazole-2-carboxylate scaffold is not yet widely available, the general principles derived from related imidazole and benzimidazole structures provide a solid foundation for future drug discovery efforts centered on this promising chemical entity.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of polysubstituted imidazoles is a cornerstone of heterocyclic chemistry. Future research will likely focus on developing more efficient and environmentally benign methods for producing ethyl 1-amino-1H-imidazole-2-carboxylate and its analogs. Traditional methods for imidazole (B134444) synthesis often require harsh conditions, but modern approaches are increasingly aligned with the principles of green chemistry. researchgate.net

Key areas for development include:

One-Pot, Multi-Component Reactions: These reactions, which combine multiple starting materials in a single step, are highly efficient. asianpubs.org Adapting multi-component strategies to incorporate the 1-amino and 2-carboxylate functionalities could streamline synthesis, reduce waste, and improve yields.

Eco-Friendly Solvents and Catalysts: Research is moving away from toxic organic solvents and towards greener alternatives like water or ionic liquids. researchgate.net The use of biocatalysts, such as lemon juice, or reusable nanocatalysts like zinc oxide nanoparticles (ZnO-NPs), represents a frontier in sustainable synthesis. researchgate.netmdpi.com

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and improve energy efficiency compared to conventional heating methods. researchgate.net

Table 1: Comparison of Synthetic Approaches for Imidazole Derivatives

| Methodology | Typical Catalysts/Conditions | Advantages | Reference |

|---|---|---|---|

| Conventional Synthesis | High temperature, organic solvents | Well-established procedures | asianpubs.org |

| Microwave-Assisted | Microwave irradiation | Rapid reaction times, higher yields | researchgate.net |

| Ultrasound-Promoted | Ultrasonic irradiation | Milder conditions, improved efficiency | researchgate.net |

| Green Catalysis | ZnO-NPs, Lemon Juice, PPh3 | Environmentally friendly, low cost, reusable catalysts | researchgate.netresearchgate.netmdpi.com |

| Solvent-Free Reactions | Heat, no solvent | Reduced waste, simplified purification | asianpubs.org |

Exploration of Diverse Chemical Transformations and Derivatizations

The ethyl 1-amino-1H-imidazole-2-carboxylate scaffold possesses multiple reactive sites, offering rich possibilities for chemical modification to create libraries of novel compounds. Future work will undoubtedly explore the derivatization of the core molecule to modulate its physicochemical properties and biological activity.

Transformations of the Ester Group: The ethyl carboxylate at the C2 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, hydrazides, or other ester variants. nih.gov These transformations are crucial for building more complex molecules and for creating bioisosteres of carboxylic acids, which are important in medicinal chemistry.

Substitution on the Imidazole Ring: The C4 and C5 positions of the imidazole ring are susceptible to electrophilic substitution, allowing for the introduction of various functional groups that can fine-tune the electronic properties and steric profile of the molecule.

Advanced Computational Modeling for Mechanism Elucidation and Property Prediction

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby accelerating the design and discovery process. Density Functional Theory (DFT) is a particularly prominent method for studying imidazole derivatives. mdpi.comnih.gov

Future computational studies on ethyl 1-amino-1H-imidazole-2-carboxylate could focus on:

Geometric and Electronic Structure Analysis: DFT calculations can determine the molecule's optimized geometry, bond lengths, and bond angles. researchgate.net This information is foundational for understanding its stability and reactivity.

Prediction of Physicochemical Properties: Computational models like COSMOtherm can predict key properties such as density, viscosity, and vapor pressure. researchgate.netmdpi.com Furthermore, Absorption, Distribution, Metabolization, Excretion, and Toxicity (ADMET) predictions can be made to assess the molecule's drug-like potential. plos.orgnih.gov

Reaction Mechanism Elucidation: Computational modeling can map out the energy profiles of potential reaction pathways, helping to explain experimental outcomes and optimize reaction conditions. acs.org

Molecular Docking: To explore potential biological applications, the molecule can be virtually docked into the active sites of enzymes or receptors to predict binding affinity and identify potential biological targets. plos.orgnih.gov

Table 2: Predicted Molecular Properties of 1-Aminoimidazole Derivatives from DFT Studies

| Property | Significance | Typical Computational Method | Reference |

|---|---|---|---|

| Heat of Formation | Indicates thermodynamic stability | DFT (e.g., B3LYP) | nih.govresearchgate.net |

| HOMO-LUMO Energy Gap | Relates to chemical reactivity and electronic transitions | DFT | mdpi.combohrium.com |

| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack | DFT | researchgate.netbohrium.com |

| Dipole Moment | Measures molecular polarity, affecting solubility | DFT |

Rational Design of Next-Generation Bioactive Scaffolds Based on Imidazole Carboxylate Core

The imidazole ring is a well-established "privileged structure" in medicinal chemistry due to its ability to engage in various biological interactions and its presence in many approved drugs. nih.govnih.gov The ethyl 1-amino-1H-imidazole-2-carboxylate core is a promising starting point for the rational design of new therapeutic agents.

Research in this area will likely involve:

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of derivatives, researchers can identify which structural features are critical for a desired biological activity. nih.govnih.govmdpi.com This iterative process of design, synthesis, and testing is central to modern drug discovery.

Targeting Specific Disease Pathways: Imidazole-based compounds have shown efficacy in a wide range of diseases, including cancer, fungal infections, and inflammatory conditions. researchgate.netnih.govnih.gov Future efforts could focus on designing derivatives of ethyl 1-amino-1H-imidazole-2-carboxylate that selectively inhibit specific enzymes, such as kinases or metallo-β-lactamases, or modulate receptor activity. nih.govnih.gov

Bioisosteric Replacement: The functional groups of the parent molecule can be replaced with other groups that have similar physical or chemical properties (bioisosteres). For example, the carboxylic acid derived from the ester can be replaced with a tetrazole or an oxadiazolone to improve metabolic stability or cell permeability.

Integration with High-Throughput Screening in Chemical Biology Applications

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds for a specific biological activity. Integrating the ethyl 1-amino-1H-imidazole-2-carboxylate scaffold into HTS campaigns is a logical step toward discovering new biological functions and applications.

Future directions include:

Combinatorial Library Synthesis: Creating large, diverse libraries of compounds based on the core scaffold is essential for effective HTS. The versatile chemistry of the molecule allows for the generation of numerous derivatives.

Phenotypic and Target-Based Screening: Libraries can be screened in phenotypic assays to identify compounds that produce a desired effect in cells or organisms, or in target-based assays to find molecules that bind to a specific protein of interest.

Development of Chemical Probes: Active compounds identified through HTS can be further optimized to serve as chemical probes. These probes are valuable tools for studying biological pathways and validating new drug targets.

By leveraging these advanced and integrated research strategies, the scientific community can unlock the full potential of ethyl 1-amino-1H-imidazole-2-carboxylate and its derivatives, paving the way for new discoveries in both fundamental chemistry and applied biomedical science.

Q & A

Basic: How can researchers optimize the synthesis of ethyl 1-amino-1H-imidazole-2-carboxylate to improve yield and purity?

Methodological Answer:

Synthetic optimization often involves retrosynthetic analysis and AI-powered reaction prediction tools. For example, leveraging databases like Reaxys or Pistachio can identify feasible routes by analyzing substituent compatibility and reaction conditions. Key factors include:

- Temperature Control : Maintaining precise reaction temperatures (e.g., 50–80°C) to minimize side reactions.

- Catalyst Selection : Using transition-metal catalysts (e.g., ruthenium complexes) to enhance regioselectivity, as demonstrated in imidazole carboxylate synthesis .

- Purification Techniques : Employing column chromatography with gradient elution (e.g., ethyl acetate/hexane) or recrystallization in polar solvents (e.g., ethanol) to isolate high-purity products.

Advanced: What strategies resolve contradictions in crystallographic data during structural elucidation of ethyl 1-amino-1H-imidazole-2-carboxylate derivatives?

Methodological Answer:

Discrepancies in crystallographic data (e.g., bond length variations or space group assignments) can be addressed using:

- SHELX Software : Refinement with SHELXL for small-molecule structures, particularly for high-resolution or twinned data. Iterative refinement cycles with restraints on bond distances and angles improve model accuracy .

- Validation Tools : Cross-checking with PLATON or Mercury to identify missed symmetry elements or disorder.

- Data Reconciliation : Comparing experimental results with DFT-calculated geometries to resolve ambiguities in electron density maps.

Basic: What safety protocols are recommended for handling ethyl 1-amino-1H-imidazole-2-carboxylate in laboratories?

Methodological Answer:

Safety protocols derived from GHS guidelines include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis or purification steps to avoid inhalation of vapors.

- Waste Disposal : Segregate chemical waste in labeled containers and coordinate with certified disposal services to comply with environmental regulations .

Advanced: How can computational modeling predict the biological activity of ethyl 1-amino-1H-imidazole-2-carboxylate derivatives?

Methodological Answer:

Integrate computational and experimental approaches:

- Molecular Docking : Use AutoDock Vina to simulate binding affinities with target enzymes (e.g., xanthine oxidase), as seen in studies of imidazole-based inhibitors .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts to correlate structural features with activity .

- Validation : Cross-validate predictions with in vitro assays (e.g., IC50 measurements) to refine computational models.

Basic: What spectroscopic techniques characterize the structural integrity of ethyl 1-amino-1H-imidazole-2-carboxylate?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and purity (e.g., imidazole ring protons at δ 7.2–7.8 ppm) .

- FT-IR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~1600 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.

Advanced: How to address discrepancies between theoretical and experimental solubility profiles of ethyl 1-amino-1H-imidazole-2-carboxylate?

Methodological Answer:

Resolve solubility mismatches via:

- Solubility Parameter Calculations : Use Hansen solubility parameters (δ) to predict solvent compatibility. Compare with experimental solubility in DMSO, ethanol, or water.

- pH-Dependent Studies : Measure solubility at varying pH levels (e.g., 2–12) to account for protonation effects on the imidazole ring .

- Co-Solvent Systems : Test binary solvent mixtures (e.g., water/ethanol) to enhance solubility, guided by computational logP values .

Basic: What are the key steps in derivatizing ethyl 1-amino-1H-imidazole-2-carboxylate for drug discovery?

Methodological Answer:

Derivatization strategies include:

- Ester Hydrolysis : Convert the ethyl ester to a carboxylic acid using NaOH/EtOH, enabling further coupling reactions.

- Amide Formation : React with acyl chlorides or activated carboxylic acids to introduce pharmacophores (e.g., aryl groups) .

- N-Functionalization : Alkylate the amino group with halides or epoxides to modulate bioavailability .

Advanced: What mechanistic insights explain the antimicrobial activity of ethyl 1-amino-1H-imidazole-2-carboxylate analogs?

Methodological Answer:

Mechanistic studies suggest:

- Enzyme Inhibition : Competitive inhibition of microbial enzymes (e.g., dihydrofolate reductase) via hydrogen bonding with the imidazole ring .

- Membrane Disruption : Amphiphilic derivatives interact with bacterial lipid bilayers, observed in fluorescence anisotropy assays.

- Resistance Mitigation : Structure-activity relationship (SAR) optimization reduces efflux pump recognition, as shown in Staphylococcus aureus models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.